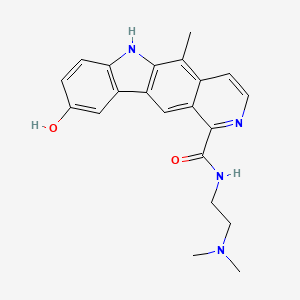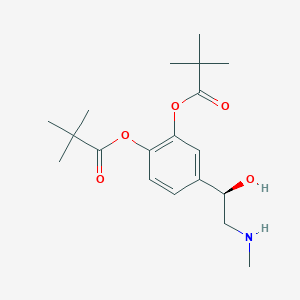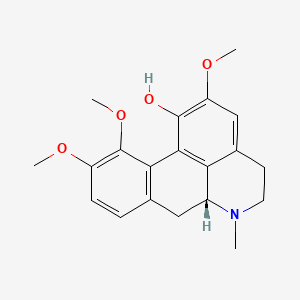
(-)-Corydine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Corydine: is an alkaloid compound found in various plant species, particularly in the Corydalis genus. It is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further modifications, such as oxidation and cyclization, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Corydalis plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Corydine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Corydine is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing novel compounds with enhanced properties.
Biology: Biologically, this compound is investigated for its effects on cellular processes and its potential as a lead compound for drug development. Studies focus on its interactions with various biological targets and its ability to modulate cellular pathways.
Medicine: In medicine, this compound is examined for its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. Preclinical studies have shown promising results, paving the way for further clinical research.
Industry: Industrially, this compound is explored for its potential applications in the development of pharmaceuticals and agrochemicals. Its diverse pharmacological properties make it a valuable candidate for various industrial applications.
Wirkmechanismus
The mechanism of action of (-)-Corydine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound may bind to opioid receptors, exerting analgesic effects, or interact with inflammatory pathways, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
(-)-Tetrahydropalmatine: Another alkaloid with analgesic and sedative properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits anti-inflammatory and neuroprotective properties.
Uniqueness: (-)-Corydine stands out due to its unique structural features and diverse pharmacological profile. Its ability to interact with multiple biological targets and modulate various pathways makes it a versatile compound with significant therapeutic potential.
Eigenschaften
CAS-Nummer |
55056-92-3 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(6aR)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m1/s1 |
InChI-Schlüssel |
IDQUPXZJURZAGF-CYBMUJFWSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


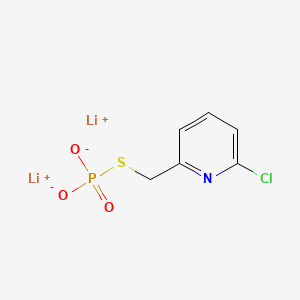
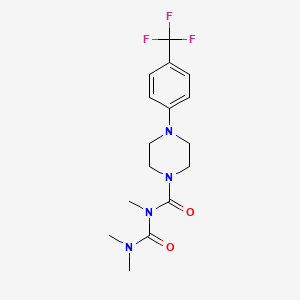
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

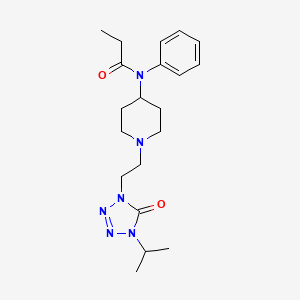

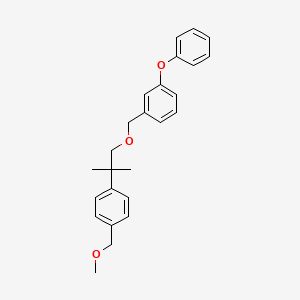
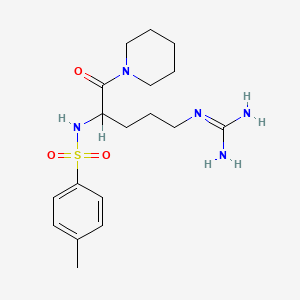
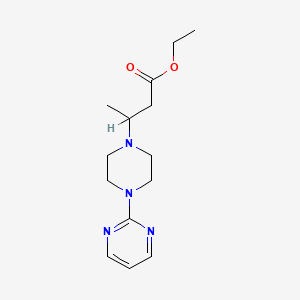
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

